molecular formula C8H15Br B2788316 (5-Bromopentyl)cyclopropane CAS No. 2137769-50-5

(5-Bromopentyl)cyclopropane

Cat. No.: B2788316
CAS No.: 2137769-50-5
M. Wt: 191.112
InChI Key: NBRVHAYNAMRQAS-UHFFFAOYSA-N
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Description

(5-Bromopentyl)cyclopropane is an organic compound characterized by a cyclopropane ring attached to a five-carbon chain with a bromine atom at the terminal position

Safety and Hazards

“(5-Bromopentyl)cyclopropane” is a flammable liquid and vapor. It causes skin irritation, is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopentyl)cyclopropane typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,5-dibromopentane with a strong base such as sodium amide (NaNH₂) to form the cyclopropane ring. The reaction proceeds through an intramolecular nucleophilic substitution mechanism, where the base deprotonates the carbon adjacent to the bromine, leading to the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopentyl)cyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The cyclopropane ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines (RNH₂). These reactions typically occur under mild to moderate conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often requiring elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction Reactions: Depending on the reagents used, products can range from cyclopropane derivatives to open-chain compounds.

Scientific Research Applications

(5-Bromopentyl)cyclopropane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Bromopentyl)cyclopropane involves its interaction with molecular targets through its reactive bromine atom and cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: Similar in structure but with a shorter carbon chain.

    Cyclopropyl ethyl bromide: Another analog with a different carbon chain length.

    Cyclopropylmethyl chloride: Similar structure with a chlorine atom instead of bromine.

Uniqueness

(5-Bromopentyl)cyclopropane is unique due to its specific carbon chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the cyclopropane ring and the bromine atom makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

5-bromopentylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c9-7-3-1-2-4-8-5-6-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRVHAYNAMRQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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